molecular formula C24H22N4O3 B12041165 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-61-1

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12041165
CAS No.: 476483-61-1
M. Wt: 414.5 g/mol
InChI Key: PTHWCHSYARYNMQ-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polyhydroquinoline derivative synthesized via efficient one-pot, multi-component methods such as the Hantzsch reaction . This complex heterocyclic scaffold is of significant interest in medicinal and organic chemistry for constructing molecular diversity and complexity . Compounds within this family are known to exhibit a range of pharmacological activities, as 1,4-dihydropyridine (DHP) derivatives are well-established as cardiovascular agents, including calcium channel blockers with antihypertensive effects . Beyond this, polyhydroquinoline cores are investigated for their potential as antimalarial, anti-inflammatory, anti-asthmatic, antibacterial, and antitumor agents . The crystal structure of closely related compounds reveals that the dihydropyridine and cyclohexene rings typically adopt sofa conformations, with the molecular packing often stabilized by intermolecular hydrogen bonding, such as N-H...O interactions, forming multi-dimensional networks . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

476483-61-1

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-17(11-9-15)28(30)31)18(14-25)23(26)27(19)16-6-4-3-5-7-16/h3-11,21H,12-13,26H2,1-2H3

InChI Key

PTHWCHSYARYNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The foundational synthesis involves a one-pot four-component reaction of 4-nitrobenzaldehyde, malononitrile, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate. This method, conducted in ethanol under reflux, leverages the basicity of ammonium acetate to facilitate Knoevenagel condensation, Michael addition, and cyclization. The reaction proceeds via intermediate enamine formation, followed by intramolecular cyclization to yield the hexahydroquinoline core.

Reaction Conditions

  • Catalyst: Ammonium acetate (self-catalyzed)

  • Solvent: Ethanol

  • Temperature: 78°C (reflux)

  • Time: 4–6 hours

  • Yield: 85–90%

Characterization data from single-crystal X-ray diffraction confirms the triclinic crystal system (space group P-1) with unit cell parameters a = 7.5762(2) Å, b = 9.9019(4) Å, and c = 14.1138(5) Å. The dihydropyridine and cyclohexene rings adopt sofa conformations, with a dihedral angle of 82.13° between the dihydropyridine and nitrobenzene planes.

Green Chemistry Approaches

Ultrasonic-Assisted Synthesis with Fe₃O₄@SiO₂-SO₃H Nanoparticles

A solvent-free, energy-efficient protocol utilizes Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. The magnetic catalyst enhances reaction kinetics by providing Brønsted acid sites, enabling rapid imine formation and cyclization.

Optimized Parameters

ParameterValue
Catalyst loading5 wt%
Ultrasonic frequency40 kHz
Temperature60°C
Time20–30 minutes
Yield92–95%

This method reduces reaction times by 80% compared to thermal conditions, with the catalyst recyclable for five cycles without significant activity loss.

Solvent-Free Catalysis Using Zr(HPO₄)₂

Zr(HPO₄)₂ (α-zirconium phosphate) catalyzes the four-component reaction under solvent-free conditions at 80°C. The layered structure of α-ZrP stabilizes transition states through hydrogen bonding and acid-site interactions.

Performance Metrics

  • Catalyst loading: 10 mol%

  • Time: 2 hours

  • Yield: 98%

Mechanistic studies propose a carbocation-mediated pathway, where Zr(HPO₄)₂ activates aldehydes for Knoevenagel condensation, followed by Michael addition and cyclization.

Mechanistic Insights and Intermediate Analysis

Reaction Pathway

The synthesis proceeds through four stages:

  • Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition: Dimedone attacks the nitrile, generating a cyclohexenone intermediate.

  • Enamine Formation: Ammonia or arylamine condenses with the ketone group.

  • Cyclization: Intramolecular nucleophilic attack yields the hexahydroquinoline framework.

Spectroscopic Validation

  • IR Spectroscopy: Stretching vibrations at 2190 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), and 3320 cm⁻¹ (N–H) confirm functional groups.

  • ¹H NMR: Signals at δ 0.74 and 0.87 ppm correspond to methyl groups, while aromatic protons resonate at δ 6.8–8.2 ppm.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics of Synthetic Methods

MethodCatalystTimeYield (%)Eco-Friendliness
ConventionalNH₄OAc4–6 h85–90Moderate
Ultrasonic-assistedFe₃O₄@SiO₂-SO₃H0.5 h92–95High
Solvent-freeZr(HPO₄)₂2 h98High

The solvent-free Zr(HPO₄)₂ method achieves near-quantitative yields but requires higher temperatures (80°C). Ultrasonic synthesis offers rapid, room-temperature conditions, ideal for thermally sensitive substrates.

Crystallographic and Structural Elucidation

Table 2: Crystallographic Data for the Title Compound

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)7.5762(2)
b (Å)9.9019(4)
c (Å)14.1138(5)
α (°)89.708(3)
β (°)90.249(3)
γ (°)102.124(3)
Z2
R factor0.1183

Hydrogen bonding (N–H···O) stabilizes the crystal lattice, forming a two-dimensional network .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous hexahydroquinoline derivatives:

Compound Substituents Key Differences Implications References
Target Compound - 4-Nitrophenyl
- 1-Phenyl
- 7,7-Dimethyl
Reference compound for comparison. Strong electron-withdrawing nitro group enhances electrophilicity.
2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)-5-oxo-... - 3,4-Dimethoxyphenyl
- 4-Nitrophenyl
Methoxy groups (electron-donating) vs. nitro (electron-withdrawing). Reduced reactivity in electrophilic substitutions; altered crystal packing.
2-Amino-4-(thiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-... - Thiophen-3-yl
- 3-Nitrophenyl
Thiophene introduces π-conjugation; meta-nitro reduces steric hindrance. Potential for enhanced charge-transfer interactions in materials science.
2-Amino-4-(4-(dimethylamino)phenyl)-1-(4-chlorophenyl)-5-oxo-... - 4-Dimethylaminophenyl
- 4-Chlorophenyl
Dimethylamino (strong electron-donor) vs. nitro; chloro enhances hydrophobicity. Improved solubility in polar solvents; altered bioactivity profiles.
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-trifluoromethylphenyl)-... - 4-Methoxyphenyl
- 2-Trifluoromethylphenyl
Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) synergy. Dual electronic effects may stabilize transition states in catalysis.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-...carboxylate - 4-Methoxyphenyl
- Methyl ester at position 3
Ester group replaces cyano; methoxy enhances lipophilicity. Altered pharmacokinetics in drug-design contexts.

Structural and Electronic Effects

  • Nitro vs. Methoxy Groups : The 4-nitrophenyl group in the target compound creates a strong electron-deficient aromatic system, contrasting with electron-rich 3,4-dimethoxyphenyl derivatives . This difference impacts intermolecular interactions, such as π-π stacking and hydrogen bonding, critical in crystal engineering .
  • Cyano vs. Ester Substituents: The cyano group at position 3 (target compound) offers hydrogen-bond acceptor capacity, while ester groups (e.g., in ) provide additional rotatable bonds, affecting conformational flexibility.

Research Findings and Data Tables

Table 1: Comparative Crystallographic Data

Compound Space Group Hydrogen-Bond Patterns Puckering Amplitude (Å) References
Target Compound Not reported N–H⋯O (nitro), C–H⋯π (phenyl) ~0.5 (estimated)
4-(3,4-Dimethoxyphenyl) Analog Monoclinic O–H⋯N (amino), C–H⋯O (methoxy) 0.42
4-(Thiophen-3-yl) Analog Triclinic S⋯π (thiophene), N–H⋯S 0.38

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Reactivity in SNAr Solubility (LogP)
4-Nitrophenyl Strong EWG High 3.2 (estimated)
3,4-Dimethoxyphenyl EWG/EDG mix Moderate 2.8
4-(Dimethylamino)phenyl Strong EDG Low 1.5

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalystp-TSA (10 mol%)↑ Yield by 15–20%
Temperature70°CBalances reaction rate and decomposition
SolventEthanolEnhances solubility of intermediates

How can researchers validate the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., nitrophenyl at C4, cyano at C3). Look for characteristic shifts: NH2_2 (~6.5 ppm) and C≡N (~120 ppm in 13^{13}C) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, inversion dimers via N–H⋯N interactions are common in hexahydroquinolines .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) groups .

Q. Table 2: Key Structural Metrics from X-ray Data

Bond Angle (°)Bond Length (Å)Interaction Type
N1–C2–C3117.5Cyano group conjugation
C5=O1.215Ketone resonance
N–H⋯N2.89Hydrogen bonding (dimer formation)

What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Prioritize assays aligned with its reported antimicrobial and anticancer potential:

  • Anticancer : MTT assay (IC50_{50} determination) against HeLa or MCF-7 cells. Use doxorubicin as a positive control .
  • Antimicrobial : Broth microdilution (MIC values) for S. aureus and E. coli. Include nitro-reductase assays to probe nitro group activation .
  • SAR Analysis : Compare activity of analogs (e.g., bromothiophene vs. nitrophenyl derivatives) to identify pharmacophores .

Q. Table 3: Comparative Bioactivity of Analogous Compounds

Substituent at C4Anticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
4-Nitrophenyl12.5 ± 1.232 (Gram+)
5-Bromothiophen-2-yl18.3 ± 2.164 (Gram-)
4-Methoxyphenyl>50>128

Advanced Research Questions

How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., cell passage number, incubation time).
  • Compound Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation : Re-validate stereochemistry via NOESY NMR or X-ray if conflicting data exists .

Q. Table 4: Case Study of Data Contradictions

StudyReported IC50_{50} (μM)Identified IssueResolution
A (2024)8.7Impurity in batchRepurification via prep-HPLC
B (2025)25.1Incorrect stereochemistryX-ray confirmation of C4 configuration

What computational methods predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR or DNA gyrase). The nitrophenyl group often engages in π-π stacking with hydrophobic pockets .
  • DFT Calculations : Gaussian09 at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., cyano group) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .

How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Variable Substituents : Systematically modify C4 (e.g., nitro, halogen, alkyl) and C1 (phenyl vs. heteroaryl).
  • Stereochemical Probes : Synthesize enantiomers via chiral catalysts (e.g., L-proline) to assess configuration-dependent activity .
  • Statistical Analysis : Use PCA or PLS regression to correlate substituent descriptors (Hammett σ, logP) with bioactivity .

What challenges arise in crystallographic studies of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DMF/water (1:1) yields diffraction-quality crystals.
  • Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts .
  • Hydrogen Bonding : Assign using SHELXL refinement; anisotropic displacement parameters clarify weak interactions .

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